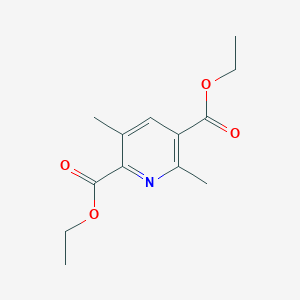
Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate, also known as DDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDC is a pyridine derivative and is used in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate is not fully understood. However, studies have shown that Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate can inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate can inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have antiviral and antimicrobial properties. In vivo studies have shown that Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate can reduce tumor growth in animal models. However, further studies are needed to determine the safety and efficacy of Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate in humans.
Advantages and Limitations for Lab Experiments
One of the advantages of using Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate in lab experiments is its ease of synthesis. Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate can be synthesized using readily available starting materials and simple reaction conditions. Additionally, Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate has been shown to have a wide range of applications in various fields, making it a versatile compound for research. However, one of the limitations of using Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate in lab experiments is its potential toxicity. Studies have shown that Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate can be toxic to cells at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for research on Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate. One area of research is the development of novel anticancer agents based on the structure of Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate. Another area of research is the synthesis of new metal-organic frameworks and coordination polymers using Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate as a precursor. Additionally, further studies are needed to determine the safety and efficacy of Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate in humans, which may lead to the development of new therapeutic agents.
Synthesis Methods
Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate can be synthesized via a multistep reaction process involving the reaction of 3,6-dimethyl-2,5-pyridinedicarboxylic acid with diethyl oxalate in the presence of a catalyst. The reaction yields Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate as a white crystalline solid, which can be purified through recrystallization.
Scientific Research Applications
Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate has been shown to have anticancer, antiviral, and antimicrobial properties. It has also been used in the synthesis of various organic compounds, including pyridine derivatives, amino acids, and peptides. In materials science, Diethyl 3,6-dimethyl-2,5-pyridinedicarboxylate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
diethyl 3,6-dimethylpyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C13H17NO4/c1-5-17-12(15)10-7-8(3)11(14-9(10)4)13(16)18-6-2/h7H,5-6H2,1-4H3 |
InChI Key |
MZYKSKMMTFIWQH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(N=C1C)C(=O)OCC)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 6-bromo-5-[3-(2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B289112.png)
![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B289115.png)
![1-[(1-Chloro-2-naphthyl)oxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B289116.png)
![9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B289118.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)





![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B289138.png)
